Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-
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Overview
Description
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- is a chemical compound known for its unique structural features and diverse applications It belongs to the benzofurazan family, which is characterized by a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-7-nitrobenzofurazan with phenyl-piperazine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The phenyl-piperazinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized benzofurazan compounds.
Scientific Research Applications
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting various analytes.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the phenyl-piperazinyl moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Shares the benzofuran ring system but lacks the nitro and phenyl-piperazinyl groups.
Benzofuroxan: Contains a similar fused ring system but with different substituents.
Nitrobenzofurazan: Similar structure but without the phenyl-piperazinyl group.
Uniqueness
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- is unique due to the combination of its nitro group and phenyl-piperazinyl moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65427-83-0 |
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Molecular Formula |
C16H15N5O3 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
4-nitro-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C16H15N5O3/c22-21(23)16-14(7-6-13-15(16)18-24-17-13)20-10-8-19(9-11-20)12-4-2-1-3-5-12/h1-7H,8-11H2 |
InChI Key |
MWQPXBZSQNLMMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C4=NON=C4C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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